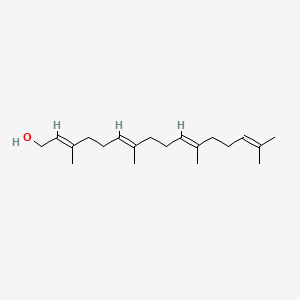

Geranylgeraniol

Beschreibung

This compound has been reported in Pellia epiphylla, Ectatomma ruidum, and other organisms with data available.

RN given refers to cpd without isomeric designation; activates platelets via stimulation of phospholipase A2; structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWRZIEWCUBN-QIRCYJPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345665 | |

| Record name | Geranylgeraniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24034-73-9, 7614-21-3 | |

| Record name | Geranylgeraniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24034-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylgeraniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007614213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranylgeraniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl geraniol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLGERANIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIA02AJA3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Geranylgeraniol: A Pivotal Precursor in the Biosynthesis of Coenzyme Q10 and Vitamin K2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylgeraniol (GGOH), a naturally occurring isoprenoid, plays a critical role in cellular metabolism as a key intermediate in the mevalonate pathway. This pathway is fundamental for the synthesis of a multitude of essential molecules, including cholesterol, steroid hormones, and dolichols. This technical guide focuses on the pivotal role of this compound as the direct precursor to geranylgeranyl pyrophosphate (GGPP), which is subsequently utilized in the biosynthesis of two vital compounds: Coenzyme Q10 (CoQ10) and Vitamin K2 (specifically the menaquinone-4, MK-4, form). We will delve into the biochemical pathways, present quantitative data from relevant studies, provide detailed experimental protocols for investigating these processes, and illustrate the key pathways and workflows using signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential of modulating the synthesis of CoQ10 and Vitamin K2.

Introduction

The mevalonate pathway is a highly conserved metabolic cascade responsible for the production of isoprenoids, a diverse class of organic molecules. A crucial branch of this pathway leads to the synthesis of this compound pyrophosphate (GGPP), a 20-carbon isoprenoid that serves as a building block for several vital cellular components. Among these are Coenzyme Q10, an essential electron carrier in the mitochondrial respiratory chain and a potent antioxidant, and Vitamin K2 (MK-4), a critical cofactor in the carboxylation of proteins involved in blood coagulation and bone metabolism.[1][2]

This compound, the alcoholic precursor to GGPP, has garnered significant scientific interest due to its potential to bypass enzymatic steps in the upper mevalonate pathway that are often inhibited by widely used pharmaceuticals, such as statins.[3][4] By providing a direct substrate for GGPP synthesis, supplemental this compound may offer a therapeutic strategy to replenish downstream products like CoQ10 and Vitamin K2, thereby mitigating potential side effects of statin therapy and addressing age-related declines in the endogenous production of these essential molecules.[1][5]

This guide will provide a detailed exploration of the biochemical conversion of this compound to CoQ10 and Vitamin K2, supported by quantitative data and detailed experimental methodologies to facilitate further research in this promising area.

Biosynthesis of Coenzyme Q10 and Vitamin K2 from this compound

The journey from this compound to Coenzyme Q10 and Vitamin K2 is a multi-step enzymatic process that occurs within the cell. The central molecule in this conversion is geranylgeranyl pyrophosphate (GGPP), which is formed from the phosphorylation of this compound.

The Mevalonate Pathway and the Formation of Geranylgeranyl Pyrophosphate (GGPP)

The mevalonate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks of isoprenoids. Through sequential additions of IPP units, geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) are formed. Finally, the addition of another IPP unit to FPP, catalyzed by GGPP synthase, yields geranylgeranyl pyrophosphate.

Diagram of the Mevalonate Pathway

Synthesis of Coenzyme Q10

The biosynthesis of Coenzyme Q10 involves two main components: the polyprenyl tail and the benzoquinone ring. Geranylgeranyl pyrophosphate serves as the precursor for the decaprenyl tail of CoQ10 in humans. The enzyme decaprenyl diphosphate synthase catalyzes the sequential addition of six more isopentenyl pyrophosphate units to GGPP to form the 50-carbon decaprenyl diphosphate. This decaprenyl tail is then attached to a 4-hydroxybenzoate (4-HB) ring, which is derived from the amino acid tyrosine. A series of modifications to the benzoquinone ring, including hydroxylations, methylations, and a decarboxylation, ultimately yields Coenzyme Q10.

Diagram of Coenzyme Q10 Synthesis from GGPP

Synthesis of Vitamin K2 (MK-4)

The menaquinone-4 (MK-4) form of Vitamin K2 is synthesized in animal tissues from menadione (Vitamin K3), which can be derived from dietary phylloquinone (Vitamin K1). The key step in the conversion of menadione to MK-4 is the attachment of a geranylgeranyl group from GGPP. The enzyme UBIAD1 (UbiA Prenyltransferase Domain Containing 1) has been identified as the menaquinone-4-biosynthetic enzyme, which catalyzes the transfer of the geranylgeranyl moiety from GGPP to menadione.[3]

Diagram of Vitamin K2 (MK-4) Synthesis from GGPP

Quantitative Data on this compound Supplementation

Several in vitro and in vivo studies have provided quantitative evidence for the role of this compound in boosting CoQ10 and mitigating the effects of statins.

| Study Type | Model | Treatment | Outcome Measure | Result | Reference |

| In vitro | Human monocytic THP-1 cells | Mevastatin (10 µM) | [3H]acetate incorporation into ubiquinone | Decrease in ubiquinone synthesis | [4] |

| In vitro | Human monocytic THP-1 cells | Mevastatin (10 µM) + this compound (10 µM) | [3H]acetate incorporation into ubiquinone | Reversal of mevastatin-induced decrease | [4] |

| In vitro | Human monocytic THP-1 cells | Mevastatin (10 µM) | Mitochondrial electron transport | Reduction in mitochondrial respiration | [4] |

| In vitro | Human monocytic THP-1 cells | Mevastatin (10 µM) + this compound (10 µM) | Mitochondrial electron transport | Rescue of mitochondrial respiratory activity | [4] |

| In vivo | Statin-treated rats | Statin + CoQ10 (600 mg/day equivalent) | Serum CoQ10 levels | 400% increase from baseline | [3][6] |

| In vivo | Statin-treated rats | Statin + this compound | Muscle force production | Improved muscle performance | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound as a precursor for Coenzyme Q10 and Vitamin K2 synthesis.

In Vitro Model for Studying CoQ10 and MK-4 Synthesis from this compound

Objective: To quantify the synthesis of Coenzyme Q10 and Menaquinone-4 (MK-4) in a cell culture model following supplementation with this compound.

Cell Line: Human hepatoma cell line (e.g., HepG2) or human monocytic cell line (e.g., THP-1). These cell lines are metabolically active and capable of synthesizing CoQ10 and Vitamin K2.

Materials:

-

HepG2 or THP-1 cells

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (GGOH) solution (dissolved in a suitable solvent like ethanol or DMSO)

-

Menadione (Vitamin K3) solution (for MK-4 synthesis studies)

-

Statin (e.g., mevastatin or simvastatin) solution (optional, for studying rescue effects)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Reagents for protein quantification (e.g., BCA assay kit)

-

Solvents for extraction (e.g., hexane, ethanol, isopropanol)

-

Internal standards for CoQ10 (e.g., CoQ9) and MK-4 (e.g., deuterated MK-4)

-

HPLC or LC-MS/MS system

Experimental Workflow:

Diagram of the In Vitro Experimental Workflow

Procedure:

-

Cell Culture and Seeding: Culture HepG2 or THP-1 cells under standard conditions (37°C, 5% CO2). Seed the cells in multi-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

-

Treatment: Prepare treatment media containing the desired concentrations of this compound, menadione (for MK-4 studies), and/or statins. Replace the culture medium with the treatment media and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS and then harvest them by scraping or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

-

Cell Lysis and Protein Quantification: Resuspend the cell pellet in lysis buffer. Determine the protein concentration of the cell lysate using a standard protein assay. This will be used for normalization of the results.

-

Extraction of CoQ10 and MK-4: To the cell lysate, add a known amount of internal standard. Extract the lipids containing CoQ10 and MK-4 using a solvent system such as hexane:isopropanol (3:2, v/v). Vortex vigorously and centrifuge to separate the phases. Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.

-

Quantification by HPLC or LC-MS/MS: Reconstitute the dried lipid extract in an appropriate solvent. Analyze the samples using a validated HPLC-UV, HPLC-EC, or LC-MS/MS method for the quantification of CoQ10 and MK-4.[7][8][9]

Measurement of Mitochondrial Respiration

Objective: To assess the functional impact of increased CoQ10 synthesis from this compound on mitochondrial function.

Method: High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k or Seahorse XF Analyzer).

Materials:

-

Treated and control cells from the in vitro experiment

-

Mitochondrial respiration medium (e.g., MiR05)

-

Substrates for different respiratory chain complexes (e.g., pyruvate, malate, glutamate, succinate)

-

Inhibitors of respiratory chain complexes (e.g., rotenone, antimycin A)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupler)

Experimental Workflow:

Diagram of the Mitochondrial Respiration Workflow

Procedure:

-

Cell Preparation: Harvest the treated and control cells and resuspend them in mitochondrial respiration medium.

-

Permeabilization: Permeabilize the cell membranes using a mild detergent like digitonin to allow the entry of substrates into the mitochondria.

-

Respirometry: Transfer the permeabilized cells to the chambers of the respirometer.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Sequentially add substrates, ADP, oligomycin, FCCP, and inhibitors to assess different respiratory states, including ROUTINE respiration, LEAK respiration, and electron transport system (ETS) capacity.[10][11]

-

Data Analysis: Analyze the oxygen consumption rates to determine the effects of this compound supplementation on mitochondrial function.

Conclusion

This compound is a critical molecule in cellular metabolism, serving as the direct precursor for the biosynthesis of Coenzyme Q10 and the MK-4 form of Vitamin K2. The evidence presented in this technical guide underscores the potential of this compound supplementation to enhance the endogenous production of these vital compounds. This is particularly relevant in the context of statin therapy, which can deplete the mevalonate pathway, and in age-related decline of CoQ10 and Vitamin K2 synthesis. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the mechanisms and therapeutic applications of this compound. Future studies, including well-designed clinical trials, are warranted to fully elucidate the benefits of this compound supplementation for human health.[12][13][14]

References

- 1. townsendletter.com [townsendletter.com]

- 2. Intro to this compound [casi.org]

- 3. Potential role of this compound in managing statin-associated muscle symptoms: a COVID-19 related perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound prevents the cytotoxic effects of mevastatin in THP-1 cells, without decreasing the beneficial effects on cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination of this compound + Ubiquinol to Support Mitochondrial Function | Designs for Health [casi.org]

- 6. Frontiers | Potential role of this compound in managing statin-associated muscle symptoms: a COVID-19 related perspective [frontiersin.org]

- 7. LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. article.imrpress.com [article.imrpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. clinicaltrial.be [clinicaltrial.be]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

The Crucial Role of Geranylgeraniol in Post-Translational Protein Prenylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modification of proteins by the attachment of isoprenoid lipids, a process known as prenylation, is critical for the proper function and subcellular localization of a multitude of proteins involved in essential cellular signaling pathways. Geranylgeranylation, the covalent attachment of a 20-carbon geranylgeranyl moiety derived from geranylgeraniol, is a key form of prenylation that governs the activity of vital signaling hubs, including the Rho and Rab families of small GTPases. This technical guide provides an in-depth exploration of the biochemical mechanisms of protein geranylgeranylation, the enzymes that catalyze this modification, and its impact on cellular function. We present a compilation of quantitative data, detailed experimental protocols for studying geranylgeranylation, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in the field and professionals involved in drug discovery and development.

Introduction to Protein Geranylgeranylation

Protein prenylation is an irreversible post-translational modification where a farnesyl (C15) or a geranylgeranyl (C20) isoprenoid is attached to a cysteine residue(s) near the C-terminus of a target protein.[1][2] This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and enabling protein-protein interactions crucial for signal transduction.[3][4] Geranylgeranylation specifically involves the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the target protein.[5][6] GGPP is synthesized through the mevalonate pathway, a critical metabolic cascade that also produces cholesterol and other isoprenoids.[7][8]

The proteins targeted for geranylgeranylation are primarily small GTPases from the Rho and Rab families, which are master regulators of the actin cytoskeleton, cell proliferation, membrane trafficking, and other fundamental cellular processes.[9][10] Dysregulation of protein geranylgeranylation has been implicated in a variety of diseases, including cancer, making the enzymes of this pathway attractive targets for therapeutic intervention.[11][12]

The Enzymatic Machinery of Geranylgeranylation

Two distinct enzymes are responsible for catalyzing the transfer of the geranylgeranyl moiety from GGPP to substrate proteins: Geranylgeranyltransferase type I (GGTase-I) and Rab geranylgeranyltransferase (GGTase-II or RabGGTase).[5][12]

Geranylgeranyltransferase I (GGTase-I)

GGTase-I is a heterodimeric enzyme that attaches a single geranylgeranyl group to proteins containing a C-terminal "CaaX box" motif.[12][13] In this motif, 'C' is the cysteine that gets prenylated, 'a' is typically an aliphatic amino acid, and 'X' is the C-terminal amino acid that determines the specificity of prenylation. When 'X' is a leucine, the protein is a substrate for GGTase-I.[5][14] Prominent substrates of GGTase-I include members of the Rho family of GTPases, such as RhoA, Rac1, and Cdc42, as well as the gamma subunits of heterotrimeric G proteins.[11][15]

Rab Geranylgeranyltransferase (RabGGTase or GGTase-II)

RabGGTase is a more complex enzyme system responsible for the prenylation of Rab GTPases, which are key regulators of vesicular transport.[16][17] Unlike GGTase-I, RabGGTase typically attaches two geranylgeranyl groups to two cysteine residues located at the C-terminus of Rab proteins, often in motifs like -CXC or -CC.[17][18] A crucial component of this process is the Rab Escort Protein (REP), which binds to newly synthesized Rab proteins and presents them to RabGGTase for prenylation.[16][19] Following prenylation, REP escorts the lipid-anchored Rab to its specific target membrane.[19]

Quantitative Data on Geranylgeranylation

The following tables summarize key quantitative parameters related to the enzymes and inhibitors of protein geranylgeranylation, providing a valuable resource for comparative analysis and experimental design.

Table 1: Kinetic Parameters of Geranylgeranyltransferases

| Enzyme | Substrate | Km | kcat | Reference |

| Yeast PGGTase-I | GGPP | - | - | [7] |

| Dansyl-GCIIL | - | - | [7] | |

| Yeast PGGTase-II | GGPP | 1.6 µM | - | [20] |

| Ypt1p | 1.1 µM | - | [20] | |

| Mammalian GGTase-I | GGPP | - | 0.5 s-1 | [11] |

| Mammalian RabGGTase | - | - | Stage I: 0.16 s-1 | [11] |

| Stage II: 0.04 s-1 | [11] |

Table 2: Dissociation Constants (Kd) in Rab Prenylation

| Interacting Molecules | Kd | Method | Reference |

| Rab7-G:REP | 61 ± 3 pM | Competitive Binding Assay | [18] |

| Rab7-NF:REP | 0.28 nM | Fluorescence Titration | [18] |

| Rab7-NF:GDI | 21 nM | Fluorescence Titration | [18] |

Rab7-G: Monogeranylgeranylated Rab7; Rab7-NF: NBD-farnesyl labeled Rab7; REP: Rab Escort Protein; GDI: GDP Dissociation Inhibitor.

Table 3: IC50 Values of Geranylgeranyltransferase Inhibitors

| Inhibitor | Target Enzyme | IC50 | Reference |

| GGTI-298 | GGTase-I | - | [21] |

| GGTI-2154 | GGTase-I | 38 nM | [11] |

| P3-E5 | GGTase-I | 313 nM | [16] |

| P5-H6 | GGTase-I | 466 nM | [16] |

| P61-A6 | GGTase-I | 1 µM | [16] |

| P49-F6 | RabGGTase | 2-5 µM | [16] |

Signaling Pathways Involving Geranylgeranylated Proteins

Geranylgeranylated proteins are integral components of numerous signaling pathways that control a wide array of cellular functions. The following diagrams, generated using the DOT language, illustrate some of the key pathways.

The Mevalonate Pathway and GGPP Synthesis

The synthesis of geranylgeranyl pyrophosphate (GGPP), the lipid donor for geranylgeranylation, is a critical branch of the mevalonate pathway. This pathway is a target for widely used drugs such as statins, which inhibit HMG-CoA reductase.

Rho GTPase Signaling Cycle

Geranylgeranylation is essential for the membrane localization and function of Rho family GTPases, which cycle between an active GTP-bound state and an inactive GDP-bound state to regulate the actin cytoskeleton and other cellular processes.

Rab GTPase-Mediated Vesicle Trafficking

The dual geranylgeranylation of Rab GTPases is critical for their role in orchestrating the specific docking and fusion of transport vesicles with their target membranes.

Experimental Protocols for Studying Geranylgeranylation

A variety of experimental techniques are available to investigate protein geranylgeranylation. Below are detailed methodologies for some of the key assays.

In Vitro Protein Geranylgeranylation Assay

This assay directly measures the enzymatic activity of GGTase-I or RabGGTase by quantifying the incorporation of a radiolabeled geranylgeranyl group into a substrate protein.

Materials:

-

Purified recombinant GGTase-I or RabGGTase and REP

-

Purified recombinant substrate protein (e.g., RhoA for GGTase-I, Rab7 for RabGGTase)

-

[3H]-Geranylgeranyl pyrophosphate ([3H]-GGPP)

-

Reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT

-

Whatman P81 phosphocellulose paper

-

Scintillation cocktail and scintillation counter

-

95% Ethanol, 75 mM K2HPO4 wash buffer

-

PBS

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, substrate protein (e.g., 2 µM), and [3H]-GGPP (e.g., 0.5 µM).

-

Initiate the reaction by adding the purified enzyme (e.g., 50 nM GGTase-I). For RabGGTase assays, pre-incubate the Rab substrate with an equimolar amount of REP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Spot a portion of the reaction mixture onto a Whatman P81 paper disc.

-

Wash the paper discs three times with the ethanol/K2HPO4 wash buffer to remove unincorporated [3H]-GGPP.

-

Perform a final wash with PBS.

-

Place the dried paper disc into a scintillation vial with scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of geranylgeranylated protein.[9]

Analysis of Protein Prenylation by SDS-PAGE and Western Blot

Inhibition of geranylgeranylation can lead to an accumulation of the unprenylated form of a target protein, which often exhibits a slightly slower migration on SDS-PAGE. This mobility shift can be detected by Western blotting.

Materials:

-

Cell culture reagents

-

Geranylgeranyltransferase inhibitors (e.g., GGTI-298)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific for the target protein (e.g., anti-RhoA)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with the desired concentrations of a GGTase inhibitor or vehicle control for an appropriate time (e.g., 24-48 hours).

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A shift to a higher apparent molecular weight in the inhibitor-treated lanes indicates the accumulation of the unprenylated protein.[22]

Mass Spectrometry for Identification and Quantification of Geranylgeranylated Proteins

Mass spectrometry (MS) has become a powerful tool for the definitive identification and quantification of prenylated proteins and their sites of modification.

General Workflow:

-

Metabolic Labeling (Optional but recommended for enrichment): Culture cells in the presence of a bio-orthogonal this compound analog (e.g., containing an alkyne or azide group).

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.

-

Click Chemistry (if using bio-orthogonal labels): Conjugate a reporter tag (e.g., biotin) to the incorporated geranylgeranyl analog via a click reaction.

-

Enrichment: Use affinity purification (e.g., streptavidin beads for biotin-tagged proteins) to enrich for the geranylgeranylated proteins.

-

Proteolytic Digestion: Digest the enriched proteins into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The MS/MS spectra provide sequence information for peptide identification. The mass shift corresponding to the geranylgeranyl group confirms the modification.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the geranylgeranylated proteins and their modification sites. Quantitative proteomics approaches, such as SILAC or TMT labeling, can be integrated to quantify changes in geranylgeranylation levels under different conditions.[1][6][19]

Geranylgeranylation in Disease and as a Therapeutic Target

Given the central role of geranylgeranylated proteins in cell signaling, it is not surprising that aberrant geranylgeranylation is implicated in various diseases.

-

Cancer: Many oncoproteins, particularly from the Rho family, require geranylgeranylation for their transforming activity.[6] These proteins are involved in pathways that promote cell proliferation, survival, and metastasis. Consequently, inhibitors of GGTase-I (GGTIs) have been developed as potential anti-cancer agents and have shown promise in preclinical studies.[11][23] Geranylgeranylation has also been shown to be a key mediator of the Hippo-YAP/TAZ signaling pathway, which is often dysregulated in cancer.[5][18]

-

Cardiovascular Disease: Rho GTPases play a critical role in regulating vascular smooth muscle contraction, endothelial function, and inflammatory responses, all of which are important in the pathogenesis of cardiovascular diseases.

-

Inflammatory and Immune Disorders: Geranylgeranylated proteins are involved in regulating the function of immune cells. For instance, they are essential for chemokine receptor signaling and the function of T helper cells.[24]

The development of specific inhibitors of GGTase-I and RabGGTase is an active area of research. These inhibitors serve as valuable tools to dissect the roles of geranylgeranylated proteins and hold therapeutic potential for a range of diseases.

Conclusion

Protein geranylgeranylation is a fundamental post-translational modification that is essential for the function of a large number of signaling proteins. The enzymes that catalyze this process, GGTase-I and RabGGTase, are critical for the proper localization and activity of their respective substrates, primarily the Rho and Rab family GTPases. A thorough understanding of the biochemical mechanisms, the signaling pathways involved, and the methods to study this modification is crucial for advancing our knowledge of cellular regulation and for the development of novel therapeutic strategies targeting diseases driven by aberrant geranylgeranylation. This guide provides a comprehensive overview of the core aspects of protein geranylgeranylation to aid researchers and drug development professionals in their endeavors.

References

- 1. Profiling of C-terminal prenylated proteins using tandem mass tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. New links between vesicle coats and Rab-mediated vesicle targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Mass spectrometry cleavable strategy for identification and differentiation of prenylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Role of Rab GTPases in Membrane Traffic and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Hippo-YAP/TAZ pathway mediates geranylgeranylation signaling in breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 14. YAP/TAZ: Molecular pathway and disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bostonbioproducts.com [bostonbioproducts.com]

- 16. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Post-Translational Modification Analysis | Analysis of Synthetic Protein Prenylation by Mass Spectrometry : Shimadzu (Asia Pacific) [shimadzu.com.sg]

A Technical Guide to Natural Dietary Sources of Geranylgeraniol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylgeraniol (GGOH) is a C20 isoprenoid alcohol that serves as a critical intermediate in the mevalonate pathway in plants and animals. In humans, it is the precursor to geranylgeranyl pyrophosphate (GGPP), which is essential for the synthesis of vital molecules such as coenzyme Q10 (CoQ10), vitamin K2 (as menaquinone-4), and for the post-translational modification of small GTP-binding proteins through a process known as geranylgeranylation. This modification is crucial for the proper function and subcellular localization of proteins involved in a myriad of cellular processes, including signal transduction, cell proliferation, and cytoskeletal organization.

Recent research has highlighted the potential therapeutic applications of this compound, including its role in supporting bone and muscle health, cellular energy production, and potentially mitigating the side effects of certain medications like statins.[1][2] As interest in this compound grows, a comprehensive understanding of its natural dietary sources is paramount for researchers in nutrition, pharmacology, and drug development. This technical guide provides an in-depth overview of the known dietary sources of this compound, quantitative data on its concentration in various foods, detailed experimental protocols for its extraction and analysis, and a visualization of its key signaling pathways.

Quantitative Data on this compound in Natural Dietary Sources

The concentration of this compound and its derivatives can vary significantly among different food sources and even between cultivars of the same plant. The following tables summarize the available quantitative data to facilitate comparative analysis.

Table 1: this compound (GGOH) Content in Plant Seeds

| Plant Source | Cultivar/Variety | This compound Content | Reference(s) |

| Annatto (Bixa orellana) | Not Specified | ~1 g per 100 g dry seed (1%) | [3] |

| Annatto (Bixa orellana) | Small Brown | 42.80% of essential oil | [4] |

| Annatto (Bixa orellana) | Not Specified | 0.49–2.61 g per 100 g dry matter | [3] |

Table 2: Geranylgeranoic Acid (GGA) Content in Various Plant-Based Foods

| Food Source | Form | Geranylgeranoic Acid (GGA) Content (ng/g dry weight) | Reference(s) |

| Turmeric | Powder | 20.2 ± 8.25 | [5][6][7][8] |

| Almond | Not Specified (from Italy) | 7.59 ± 2.45 | [5][6][7][8] |

| Almond | Not Specified (from USA) | 6.48 ± 1.28 | [5][6][7][8] |

| Azuki Bean | Not Specified | 7.21 ± 2.12 | [5][6][7][8] |

| Cashew Nut | Not Specified | 4.12 ± 1.12 | [5][6][7][8] |

| Pistachio | Not Specified | 3.48 ± 0.95 | [5][6][7][8] |

| Soybean | Not Specified | 1.21 ± 0.29 | [5][6][7][8] |

| Chickpea | Not Specified | Not Detected | [5][6][7][8] |

| Walnut | Not Specified | Not Detected | [5][6][7][8] |

| Sesame Seeds | Not Specified | Not Detected | [5][6][7][8] |

| Dried Parsley | Not Specified | Not Detected | [5][6][7][8] |

Experimental Protocols

Accurate quantification of this compound in complex food matrices requires robust extraction and analytical methodologies. Below are detailed protocols based on methods cited in the scientific literature.

Protocol 1: Extraction of this compound from Annatto Seeds

This protocol outlines three common methods for extracting this compound-rich oil from annatto seeds.

1.1. Soxhlet Extraction (High Efficiency)

-

Objective: To achieve a high yield of this compound-containing oil using solvent extraction.

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, thimble.

-

Solvent: Hexane (reported as most efficient), acetone, or ethyl acetate.

-

Procedure:

-

Grind a known weight of dried annatto seeds to a coarse powder.

-

Place the ground seeds into a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with the chosen solvent (e.g., hexane) to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus and connect the condenser to a water source.

-

Heat the solvent in the flask using the heating mantle to initiate boiling.

-

Allow the extraction to proceed for a minimum of 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, allow the apparatus to cool.

-

Remove the solvent from the extracted oil using a rotary evaporator under reduced pressure.

-

Weigh the resulting oil to determine the yield and store it under nitrogen at -20°C for further analysis.

-

1.2. Ultrasound-Assisted Extraction (Modern Method)

-

Objective: To extract this compound using ultrasonic waves to enhance solvent penetration and reduce extraction time.

-

Apparatus: Ultrasonic bath or probe sonicator, beaker or flask.

-

Solvent: Hexane, acetone, or ethyl acetate.

-

Procedure:

-

Place a known weight of ground annatto seeds in a beaker or flask.

-

Add a specific volume of the chosen solvent to achieve a desired solid-to-solvent ratio.

-

Place the vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

-

Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for a defined period (e.g., 30-60 minutes).

-

Monitor the temperature to prevent degradation of thermolabile compounds.

-

After sonication, separate the extract from the solid residue by filtration or centrifugation.

-

Remove the solvent from the extract using a rotary evaporator.

-

Determine the yield and store the oil as described above.

-

1.3. Hydrodistillation (Solvent-Free Method)

-

Objective: To extract the essential oil containing this compound using steam, avoiding the use of organic solvents.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask.

-

Procedure:

-

Place a known weight of whole or coarsely ground annatto seeds into a large round-bottom flask.

-

Add distilled water to the flask, ensuring the seeds are fully submerged (e.g., a 1:10 plant material to water ratio).[4]

-

Assemble the Clevenger apparatus and connect the condenser.

-

Heat the flask to boiling and maintain a gentle reflux for a specified duration (e.g., 3-4 hours).[4]

-

The steam and volatile compounds will rise, condense, and collect in the graduated tube of the Clevenger apparatus.

-

The essential oil, being less dense than water, will form a layer on top.

-

After the extraction is complete, allow the apparatus to cool.

-

Carefully collect the oil from the graduated tube.

-

Dry the oil over anhydrous sodium sulfate and store it in a sealed vial at low temperature.

-

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate, identify, and quantify this compound in the extracted oil.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, Rtx-5MS).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection:

-

Injector Temperature: 250-280°C.

-

Injection Mode: Splitless or split (e.g., 1:40 split ratio).

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial temperature: 60-80°C.

-

Ramp 1: Increase to 140-160°C at a rate of 3-10°C/min.

-

Ramp 2: Increase to 280-290°C at a rate of 15-20°C/min.

-

Hold at the final temperature for 4-10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ion Source Temperature: 230-250°C.

-

Interface Temperature: 250-280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

-

Quantification:

-

Prepare a series of standard solutions of pure this compound of known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Dilute the extracted oil samples to a concentration within the linear range of the calibration curve.

-

Inject the diluted samples and determine the peak area of this compound.

-

Calculate the concentration of this compound in the samples using the calibration curve. An internal or external standard (e.g., 1-octadecanol) can be used for improved accuracy.[12]

-

Protocol 3: Quantification of Geranylgeranoic Acid (GGA) by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

-

Objective: To quantify the acidic form of this compound in various plant-based foods.

-

Sample Preparation:

-

Lyophilize (freeze-dry) the food sample to determine the dry weight.

-

Homogenize the dried sample into a fine powder.

-

Perform a solvent extraction of a known weight of the powdered sample. A suitable solvent system would be a mixture of polar and non-polar solvents to extract lipids and amphiphilic molecules.

-

Centrifuge the extract to remove solid debris.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the LC mobile phase.

-

-

Instrumentation: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).

-

LC Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

MS/MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for GGA would be monitored for high selectivity and sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using pure GGA standards.

-

Spike samples with a known amount of an internal standard (e.g., a deuterated analog of GGA) to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Analyze the samples and standards by LC/MS/MS.

-

Calculate the concentration of GGA in the samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

-

Signaling Pathways Involving this compound

This compound, in the form of GGPP, is a pivotal molecule in the mevalonate pathway, leading to the synthesis of a wide range of essential compounds and facilitating crucial post-translational modifications.

The Mevalonate Pathway

The mevalonate pathway is a fundamental metabolic route that begins with Acetyl-CoA and produces isoprenoid precursors. GGPP is a key intermediate in this pathway, downstream of farnesyl pyrophosphate (FPP).

Protein Geranylgeranylation Workflow

Protein geranylgeranylation is a type of prenylation where a 20-carbon geranylgeranyl group is attached to a cysteine residue at or near the C-terminus of a target protein. This process is catalyzed by geranylgeranyltransferases (GGTases) and is critical for the function of many small GTPases.

Conclusion

This technical guide provides a consolidated resource for researchers on the natural dietary sources of this compound. The quantitative data presented highlights annatto seeds as a particularly rich source of GGOH, while turmeric and certain nuts contain measurable amounts of its acidic derivative, GGA. The detailed experimental protocols offer a foundation for the extraction and quantification of this compound from various matrices. Furthermore, the signaling pathway diagrams illustrate the central role of this compound in cellular metabolism and protein function. As research into the therapeutic potential of this compound continues to expand, a thorough understanding of its dietary sources and analytical methodologies will be indispensable for advancing our knowledge of this important isoprenoid. Further research is warranted to quantify this compound in a broader range of commonly consumed foods to better assess dietary intake and its impact on human health.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Prenylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Geraniol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Physical Properties of Geranylgeraniol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylgeraniol (GGOH) is an acyclic diterpenoid alcohol that plays a crucial role in a variety of fundamental biological processes. As an intermediate in the mevalonate pathway, it is a precursor for the biosynthesis of essential molecules such as vitamins E and K, carotenoids, and steroid hormones.[1][2] Furthermore, its pyrophosphorylated form, geranylgeranyl pyrophosphate (GGPP), is integral to the post-translational modification of proteins known as geranylgeranylation, a process vital for proper protein function and cellular signaling.[3] This guide provides a comprehensive overview of the chemical structure and physical properties of this compound, details its involvement in key signaling pathways, and outlines relevant experimental protocols.

Chemical Structure and Identification

This compound is a 20-carbon isoprenoid, meaning it is synthesized from four isoprene units.[3] Its structure is characterized by a long, unsaturated hydrocarbon chain with a primary alcohol functional group at one end.

IUPAC Name: (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol[4]

Chemical Formula: C₂₀H₃₄O[4]

CAS Number: 24034-73-9[4]

Molecular Weight: 290.49 g/mol [5]

The molecule consists of a 16-carbon chain with methyl groups at positions 3, 7, 11, and 15. The presence of four double bonds along the chain, all in the trans (E) configuration, contributes to its specific stereochemistry and biological activity.

Physical and Chemical Properties

This compound is typically a colorless to light yellow, waxy solid or oily liquid at room temperature.[][7] Its lipophilic nature dictates its solubility in various solvents. The following table summarizes key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow waxy solid or oily liquid | [][7] |

| Molecular Weight | 290.49 g/mol | [5] |

| Boiling Point | 397.1 °C at 760 mmHg (estimated) | [8][9] |

| 152-153 °C at 0.07 Torr | [][10][11] | |

| Density | 0.88 - 0.893 g/cm³ | [][8][10][11] |

| Water Solubility | 0.0054 - 0.005864 mg/L (practically insoluble) | [9][12] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, dichloromethane, ethyl acetate, acetone | [][10][11][13] |

| logP (Octanol/Water Partition Coefficient) | 6.124 - 7.350 (estimated) | [8][9][14] |

Key Signaling Pathways Involving this compound

This compound is a key molecule in several critical cellular signaling pathways. Its involvement is primarily through its conversion to geranylgeranyl pyrophosphate (GGPP).

The Mevalonate Pathway

The mevalonate pathway is a fundamental metabolic route for the synthesis of cholesterol and numerous non-sterol isoprenoids, including this compound. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic building blocks of isoprenoids. This compound is synthesized from the condensation of these five-carbon units.

Protein Geranylgeranylation

Geranylgeranylation is a post-translational modification where a geranylgeranyl group from GGPP is covalently attached to a cysteine residue of a target protein. This modification is crucial for the proper localization and function of many signaling proteins, particularly small GTPases of the Rho and Rab families.

NF-κB Signaling Pathway

This compound has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and immune responses. By affecting the geranylgeranylation of signaling proteins, this compound can influence the activation of the IKK complex and subsequent translocation of NF-κB to the nucleus.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the aqueous solubility of a lipophilic compound like this compound.

Materials:

-

This compound

-

Distilled or deionized water

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of water to the vial.

-

Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vial to stand to let undissolved material settle.

-

Centrifuge the vial at a high speed to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the aqueous solution) without disturbing the solid material.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a validated calibration curve.

-

Calculate the solubility in g/L or other appropriate units.

¹H-NMR Spectroscopy for Structural Analysis

This protocol provides a general procedure for obtaining a proton Nuclear Magnetic Resonance (¹H-NMR) spectrum of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube

-

Pipettes

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the this compound sample (typically 5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Cap the NMR tube and carefully place it in the NMR spectrometer's sample holder.

-

Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data, which includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃).

-

Analyze the spectrum to identify the chemical shifts, integration values, and coupling patterns of the different protons in the molecule to confirm its structure.

Mass Spectrometry for Molecular Weight Determination

This protocol outlines a general method for determining the molecular weight of this compound using mass spectrometry.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer's ion source using direct infusion or after separation by liquid chromatography.

-

Ionize the sample using an appropriate technique (e.g., ESI in positive ion mode).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺ in positive ESI).

-

From the m/z of the molecular ion, determine the molecular weight of this compound.

In Vitro Osteoclast Differentiation Assay

This protocol describes a method to assess the effect of this compound on the differentiation of osteoclasts from bone marrow-derived macrophages.

Materials:

-

Mouse bone marrow cells

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

-

This compound

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Culture plates (e.g., 96-well)

-

Microscope

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs).

-

Seed the BMMs in culture plates at an appropriate density.

-

Induce osteoclast differentiation by treating the BMMs with M-CSF and RANKL.

-

Concurrently, treat the cells with various concentrations of this compound (and a vehicle control).

-

Culture the cells for several days (typically 4-6 days), replacing the medium with fresh medium containing the respective treatments every 2-3 days.

-

After the incubation period, fix the cells and stain for TRAP, a marker enzyme for osteoclasts.

-

Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) under a microscope to quantify osteoclast formation.

-

Compare the number of osteoclasts in the this compound-treated groups to the control group to determine its effect on osteoclast differentiation.[1][15][16][17]

Conclusion

This compound is a vital isoprenoid with a well-defined chemical structure and distinct physical properties that influence its biological roles. Its central position in the mevalonate pathway and its function as a precursor for protein geranylgeranylation underscore its importance in cellular signaling and function. The provided experimental protocols offer a foundation for researchers to investigate the physicochemical and biological characteristics of this multifaceted molecule, paving the way for further discoveries in drug development and biomedical research.

References

- 1. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound | C20H34O | CID 5281365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 7. This compound | 24034-73-9 [amp.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. geranyl geraniol, 7614-21-3 [thegoodscentscompany.com]

- 10. This compound | 24034-73-9 [chemicalbook.com]

- 11. 24034-73-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. foodb.ca [foodb.ca]

- 13. This compound - LKT Labs [lktlabs.com]

- 14. trans-Geranylgeraniol (CAS 24034-73-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Osteoclast Differentiation – Ashley Lab [inside.ewu.edu]

- 17. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

The Role of Geranylgeraniol in Cellular Signaling and Metabolic Processes: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylgeraniol (GGOH) is an essential isoprenoid alcohol synthesized via the mevalonate pathway. While historically viewed as a simple metabolic intermediate, a growing body of evidence has established GGOH as a critical signaling molecule and a key regulator of diverse cellular processes. Its activated form, geranylgeranyl pyrophosphate (GGPP), serves as a lipid donor for the post-translational modification of a multitude of proteins, most notably small GTPases of the Rho, Rac, and Rab families. This modification, termed geranylgeranylation, is indispensable for the proper membrane localization and function of these proteins, placing GGOH at the nexus of signal transduction pathways that govern cell growth, differentiation, apoptosis, inflammation, and cytoskeletal organization. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its influence on cellular signaling and metabolism, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Metabolic Pathway: The Mevalonate Cascade

This compound is a C20 isoprenoid synthesized from acetyl-CoA via the mevalonate pathway. This pathway is a fundamental metabolic cascade responsible for producing cholesterol and a variety of non-sterol isoprenoids.[1][2][3] The enzyme HMG-CoA reductase is the rate-limiting step and is the target of statin drugs.[2] Inhibition of this pathway not only reduces cholesterol synthesis but also depletes essential isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][4] Exogenous GGOH can bypass this inhibition and be converted to GGPP, thereby rescuing the cellular functions that depend on geranylgeranylation.[5]

Visualization of the Mevalonate Pathway

The following diagram illustrates the central position of this compound within the mevalonate pathway and its role as a precursor for protein prenylation.

Geranylgeranylation: A Key Post-Translational Modification

The primary mechanism by which GGOH influences cellular signaling is through its conversion to GGPP and subsequent use in protein prenylation.[4] Geranylgeranyltransferase I (GGTase-I) catalyzes the covalent attachment of the 20-carbon geranylgeranyl group to a cysteine residue near the C-terminus of target proteins, such as those in the Rho, Rac, and Cdc42 subfamilies.[6] This lipid anchor facilitates the insertion of these proteins into cellular membranes, a prerequisite for their interaction with downstream effectors and their participation in signal transduction cascades.[7]

Quantitative Data on GGOH's Effects

The biological effects of this compound are often dose-dependent. The following tables summarize quantitative data from various studies.

Table 1: Cytotoxicity and Proliferative Effects of this compound

| Cell Line | Effect | Concentration (µM) | Duration | Outcome | Citation |

|---|---|---|---|---|---|

| DU145 (Prostate Cancer) | Suppression of Viability | IC50 = 80 ± 18 | 72 h | G1 phase cell cycle arrest, induced apoptosis | [8] |

| Colo-205 (Colon Cancer) | Antiproliferative | IC50 = 20 | 48 h | Induced apoptosis, DNA damage, G2/M arrest | [9][10] |

| HL-60 (Leukemia) | Induction of Apoptosis | 50 | 3 h | Rapid DNA fragmentation, decreased c-myc and bcl-2 | [11] |

| Mesenchymal Stem Cells | Rescue from Zoledronic Acid | 10 | 7 days | Prevented ZA-mediated reduction in cell viability |[6] |

Table 2: Modulation of Inflammatory and Gene Expression Markers by this compound

| Cell Line/Model | Condition | Concentration (µM) | Target Gene/Protein | Effect | Citation |

|---|---|---|---|---|---|

| MG6 Microglial Cells | LPS-induced inflammation | 10 | Il-1β, Tnf-α, Il-6 mRNA | Markedly downregulated expression | [12] |

| Daoy (Neuronal) | Simvastatin-induced stress | 50 | IL-6 production | Marked decrease in IL-6 levels | [13] |

| MC3T3 Osteoblasts | Alendronate treatment | 50 | Col I, OPN, VEGF mRNA | Significantly upregulated gene expression | [14] |

| Human Macrophage-like | LPS stimulation | - | IRAK1, TRAF6 | Suppressed expression | |

Involvement in Key Signaling Pathways

Apoptosis Signaling

GGOH is a potent inducer of apoptosis in numerous tumor cell lines.[11] The mechanism is multifaceted, involving the activation of caspase cascades, modulation of Bcl-2 family proteins, and the engagement of stress-activated protein kinases. In human hepatoma cells, GGOH treatment leads to the activation of caspase-8, -9, and -3, a loss of mitochondrial transmembrane potential, and downregulation of the anti-apoptotic protein Bcl-xL.[15]

Anti-Inflammatory Signaling via NF-κB Inhibition

GGOH exhibits significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] In macrophage and microglial cell models, GGOH can prevent the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[12][16] It achieves this by suppressing the expression of upstream signaling adaptors IRAK1 and TRAF6, which in turn inhibits the phosphorylation of key kinases TAK1 and IKK, preventing the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[12]

Regulation of Autophagy

Autophagy is a cellular degradation process essential for homeostasis. This compound has been shown to modulate autophagy in several contexts. In diabetic rats, GGOH consumption increased the gene expression of autophagy markers like LC3A and LC3B. It can also induce a cytoprotective autophagic response that mitigates statin-induced myotoxicity, a process linked to the restoration of RAP1 GTPase prenylation.[17]

Control of Cell Proliferation via the Hippo-YAP Pathway

The Hippo signaling pathway is a key regulator of organ size and cell proliferation, and its dysregulation is common in cancer.[18] The downstream effectors of this pathway are the transcriptional co-activators YAP and TAZ. Protein geranylgeranylation is crucial for the activity of Rho GTPases, which in turn regulate the Hippo-YAP pathway.[15][19] Inhibition of geranylgeranylation (e.g., by statins) leads to the phosphorylation and cytoplasmic retention of YAP/TAZ, suppressing their transcriptional activity and thus inhibiting cell proliferation. GGOH can rescue this effect, promoting the nuclear localization of YAP and driving the expression of genes involved in cell proliferation and mitosis.[6][15]

Experimental Protocols

This section provides generalized methodologies for key experiments used to investigate the cellular effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol assesses the effect of GGOH on cell metabolic activity, an indicator of viability and proliferation.

-

Cell Seeding: Seed cells (e.g., DU145, MC3T3) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well and allow them to adhere for 18-24 hours.[6]

-

Treatment: Replace the medium with fresh medium containing various concentrations of GGOH (e.g., 0-100 µM) and/or other compounds like statins or bisphosphonates.[6][8]

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express results as a percentage of the vehicle-treated control. Calculate IC50 values using non-linear regression analysis.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following GGOH treatment.[17][20][21]

-

Cell Culture and Treatment: Culture cells (e.g., 5 x 10⁵ to 1 x 10⁶) and treat with GGOH for the specified time. Collect both adherent and floating cells.[20]

-

Cell Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with 500 µL of cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[22]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Protein Expression/Phosphorylation

This protocol is used to detect changes in the levels of specific proteins (e.g., p-IKK, p-p65, LC3-II) in response to GGOH.[12][23][24]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-p65, anti-LC3) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Gene Expression Analysis by qRT-PCR

This technique measures changes in mRNA levels of target genes (e.g., Il-6, Tnf-α, OPN) following GGOH treatment.[14][25][26]

-

RNA Extraction: Following cell treatment, harvest cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy kit) according to the manufacturer's protocol.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.

-

Amplification: Perform the PCR in a real-time PCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative gene expression (fold change) using the ΔΔCt method.

Conclusion and Future Directions

This compound is a pleiotropic molecule that stands at the crossroads of cellular metabolism and signal transduction. Its fundamental role in protein prenylation makes it an indispensable component for the function of hundreds of signaling proteins. Research has clearly demonstrated its potent activities in inducing apoptosis in cancer cells, suppressing inflammatory responses, and modulating autophagy and cell proliferation. The ability of GGOH to rescue cellular defects caused by inhibitors of the mevalonate pathway, such as statins and bisphosphonates, highlights its potential for therapeutic applications, particularly in mitigating the side effects of these widely used drugs.

Future research should focus on further elucidating the specific geranylgeranylated proteins that mediate GGOH's diverse effects in different cellular contexts. The development of more targeted agonists or antagonists of the geranylgeranylation process could provide novel therapeutic strategies for cancer, inflammatory disorders, and neurodegenerative diseases. For drug development professionals, GGOH and its derivatives represent a promising class of compounds for combination therapies and for addressing the unmet needs associated with current treatment regimens that inadvertently disrupt the crucial mevalonate pathway.

References

- 1. escholarship.org [escholarship.org]

- 2. Frontiers | Beyond the Mevalonate Pathway: Control of Post-Prenylation Processing by Mutant p53 [frontiersin.org]

- 3. Prenylation Defects and Oxidative Stress Trigger the Main Consequences of Neuroinflammation Linked to Mevalonate Pathway Deregulation [mdpi.com]

- 4. Frontiers | Compromised Protein Prenylation as Pathogenic Mechanism in Mevalonate Kinase Deficiency [frontiersin.org]

- 5. medrxiv.org [medrxiv.org]

- 6. This compound prevents zoledronic acid-mediated reduction of viable mesenchymal stem cells via induction of Rho-dependent YAP activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compromised Protein Prenylation as Pathogenic Mechanism in Mevalonate Kinase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jbuon.com [jbuon.com]

- 11. Induction of apoptosis in various tumor cell lines by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Inhibits Lipopolysaccharide-Induced Inflammation in Mouse-Derived MG6 Microglial Cells via NF-κB Signaling Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Timing of this compound addition increases osteoblast activities under alendronate condition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Hippo-YAP/TAZ pathway mediates geranylgeranylation signaling in breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Inhibits Lipopolysaccharide-Induced Inflammation in Mouse-Derived MG6 Microglial Cells via NF-κB Signaling Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 19. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

- 20. Apoptosis Protocols | USF Health [health.usf.edu]

- 21. researchgate.net [researchgate.net]

- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 23. origene.com [origene.com]

- 24. bio-rad.com [bio-rad.com]

- 25. researchgate.net [researchgate.net]

- 26. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

geranylgeraniol's impact on mitochondrial health and function

An In-depth Technical Guide on the Core Impacts of Geranylgeraniol on Mitochondrial Health and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GGOH), a naturally occurring isoprenoid, is a critical intermediate in the mevalonate pathway, a fundamental biochemical cascade essential for the synthesis of a plethora of molecules vital for cellular function. Emerging preclinical evidence has illuminated the significant role of GGOH in maintaining and improving mitochondrial health. This technical guide provides a comprehensive overview of the core mechanisms through which this compound impacts mitochondrial function, including its role in Coenzyme Q10 (CoQ10) synthesis, protein prenylation, regulation of apoptosis, and modulation of mitochondrial dynamics. The following sections detail the key signaling pathways, present quantitative data from pertinent studies in structured tables, and outline the experimental protocols utilized in this research.

The Mevalonate Pathway and Coenzyme Q10 Synthesis